N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pivalamide
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Overview
Description
“N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2,2-DIMETHYLPROPANAMIDE” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a thiophene ring with a sulfone group, an isopropyl-substituted phenyl ring, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2,2-DIMETHYLPROPANAMIDE” typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.
Introduction of the Sulfone Group: The thiophene ring is oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of thiophenes with reduced sulfur functionalities.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfone groups are often used as ligands in catalytic reactions.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Medicinal Chemistry:
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
Materials Science: Used in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2,2-DIMETHYLPROPANAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2,2-DIMETHYLPROPANAMIDE: Lacks the sulfone group.
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHYLPHENYL)-2,2-DIMETHYLPROPANAMIDE: Has a methyl group instead of an isopropyl group on the phenyl ring.
Uniqueness
The presence of the sulfone group in “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2,2-DIMETHYLPROPANAMIDE” makes it unique compared to similar compounds. The sulfone group can significantly alter the electronic properties and reactivity of the molecule, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C18H25NO3S |
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Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2-dimethyl-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H25NO3S/c1-13(2)14-6-8-15(9-7-14)19(17(20)18(3,4)5)16-10-11-23(21,22)12-16/h6-11,13,16H,12H2,1-5H3 |
InChI Key |
VWKJBQMUQFMAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)(C)C |
Origin of Product |
United States |
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